molecular formula C12H20O6 B090691 1,2-O-Cyclohexylidene-alpha-D-glucofuranose CAS No. 16832-21-6

1,2-O-Cyclohexylidene-alpha-D-glucofuranose

Cat. No.: B090691
CAS No.: 16832-21-6
M. Wt: 260.28 g/mol
InChI Key: KAUCUKASFLXURN-RCZSTQMZSA-N
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Description

1,2-O-Cyclohexylidene-alpha-D-glucofuranose is a biochemical reagent primarily used in glycobiology research. It is a derivative of glucose, where the hydroxyl groups at positions 1 and 2 are protected by a cyclohexylidene group. This compound is known for its role in studying the structure, synthesis, and biological functions of carbohydrates .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-O-Cyclohexylidene-alpha-D-glucofuranose can be synthesized through the reaction of alpha-D-glucofuranose with cyclohexanone in the presence of an acid catalyst. The reaction typically involves:

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis of this compound in a laboratory setting can be scaled up for industrial purposes. The key steps involve optimizing reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,2-O-Cyclohexylidene-alpha-D-glucofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-O-Cyclohexylidene-alpha-D-glucofuranose is extensively used in scientific research, particularly in the field of glycobiology. Its applications include:

Mechanism of Action

The mechanism of action of 1,2-O-Cyclohexylidene-alpha-D-glucofuranose involves its role as a protecting group in carbohydrate chemistry. By forming a stable cyclic acetal with the hydroxyl groups at positions 1 and 2 of glucose, it prevents these groups from participating in unwanted reactions. This selective protection allows for targeted modifications at other positions on the glucose molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-O-Cyclohexylidene-alpha-D-glucofuranose is unique due to its specific protective group, which offers stability and selectivity in reactions involving glucose derivatives. Its use in glycobiology research highlights its importance in studying carbohydrate structures and functions .

Properties

IUPAC Name

(1R)-1-[(3aR,5R,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c13-6-7(14)9-8(15)10-11(16-9)18-12(17-10)4-2-1-3-5-12/h7-11,13-15H,1-6H2/t7-,8+,9-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUCUKASFLXURN-RCZSTQMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC3C(C(OC3O2)C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)O[C@@H]3[C@H]([C@H](O[C@@H]3O2)[C@@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369228
Record name 1,2-O-Cyclohexane-1,1-diyl-alpha-D-xylo-hexofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16832-21-6
Record name 1,2-O-Cyclohexane-1,1-diyl-alpha-D-xylo-hexofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1,2-O-Cyclohexylidene-α-D-glucofuranose in the research presented?

A1: The research article focuses on a novel method for asymmetric synthesis of optically active amines []. While 1,2-O-Cyclohexylidene-α-D-glucofuranose itself is not the primary focus, it plays a crucial role as part of a chiral modifying agent. The researchers create a complex using Lithium Aluminium Hydride (LAH) and 3-O-benzyl-1,2-O-cyclohexylidene-α-D-glucofuranose. This complex then acts as a chiral reducing agent, facilitating the stereoselective reduction of ketone oximes and their derivatives to produce optically active amines. The presence of the 1,2-O-Cyclohexylidene-α-D-glucofuranose moiety within the complex likely contributes to the chiral environment, influencing the stereochemical outcome of the reduction.

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